molecular formula C10H14N2O5S B11022415 N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide CAS No. 5267-03-8

N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide

Cat. No.: B11022415
CAS No.: 5267-03-8
M. Wt: 274.30 g/mol
InChI Key: YLWWXVHIOGHMDD-UHFFFAOYSA-N
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Description

N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a nitro group attached to a benzene ring, which is further connected to a sulfonamide group and a hydroxybutyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide typically involves the following steps:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.

    Sulfonation: Nitrobenzene is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: The final step involves the alkylation of the sulfonamide with 1-hydroxybutan-2-yl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The hydroxybutyl chain can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Reduction: Formation of N-(1-amino-2-butyl)-4-nitrobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of N-(1-oxobutan-2-yl)-4-nitrobenzenesulfonamide.

Scientific Research Applications

N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide structure.

    Industry: Utilized in the production of dyes and pigments due to its nitro and sulfonamide groups.

Mechanism of Action

The mechanism of action of N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide is primarily based on its ability to inhibit the synthesis of folic acid in microorganisms. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in folic acid synthesis and ultimately inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydroxybutan-2-yl)-3-nitrobenzenesulfonamide
  • N-(1-hydroxybutan-2-yl)-2-nitrobenzenesulfonamide
  • N-(1-hydroxybutan-2-yl)-4-aminobenzenesulfonamide

Uniqueness

N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxybutyl chain also adds to its distinct properties, making it a valuable compound for various applications.

Properties

CAS No.

5267-03-8

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H14N2O5S/c1-2-8(7-13)11-18(16,17)10-5-3-9(4-6-10)12(14)15/h3-6,8,11,13H,2,7H2,1H3

InChI Key

YLWWXVHIOGHMDD-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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